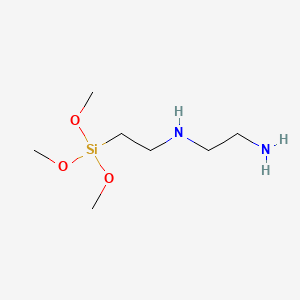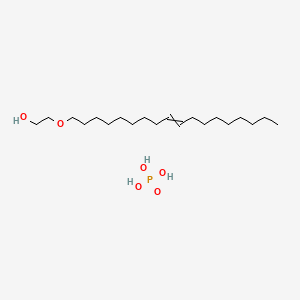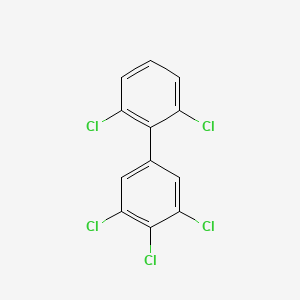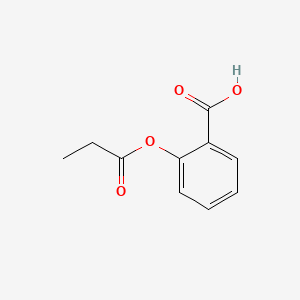
N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
Vue d'ensemble
Description
N-(2-(Trimethoxysilyl)ethyl)ethylenediamine: is a versatile organosilicon compound known for its unique chemical properties and wide range of applications in various fields such as materials science, chemistry, and biomedicine. This compound features a trimethoxysilyl group attached to an ethylenediamine moiety, making it a valuable building block for creating advanced materials and functional surfaces.
Synthetic Routes and Reaction Conditions:
Hydrolysis and Condensation: The compound can be synthesized through the hydrolysis and condensation of trimethoxyethylamine with ethylenediamine under controlled conditions.
Grignard Reaction: Another method involves the reaction of trimethoxysilane with ethylenediamine using a Grignard reagent to form the desired product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are mixed, reacted, and purified in large reactors.
Continuous Flow Process: Some manufacturers employ continuous flow reactors to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions are common, where the trimethoxysilyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: New compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor for synthesizing advanced materials, including silane coupling agents and surface modifiers. Biology: It serves as a linker molecule in bioconjugation studies, facilitating the attachment of biomolecules to surfaces. Medicine: The compound is explored for its potential use in drug delivery systems and medical imaging. Industry: It is employed in the production of coatings, adhesives, and sealants due to its ability to enhance material properties.
Mécanisme D'action
The compound exerts its effects through its ability to form strong bonds with various substrates. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, creating stable siloxane bonds. This mechanism is crucial for applications in surface modification and material enhancement.
Molecular Targets and Pathways Involved:
Surface Functionalization: The compound targets hydroxyl groups on surfaces to form siloxane bonds.
Bioconjugation: It targets specific functional groups on biomolecules for conjugation purposes.
Comparaison Avec Des Composés Similaires
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Similar structure but with a longer alkyl chain.
N-(2-(Triethoxysilyl)ethyl)ethylenediamine: Similar functionality but with ethoxy groups instead of methoxy groups.
Uniqueness:
Higher Reactivity: N-(2-(Trimethoxysilyl)ethyl)ethylenediamine exhibits higher reactivity due to the presence of three methoxy groups compared to two in triethoxysilyl compounds.
Versatility: Its versatility in forming stable bonds with various substrates makes it unique among similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and wide range of uses make it an essential compound in the field of materials science and beyond.
Propriétés
IUPAC Name |
N'-(2-trimethoxysilylethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2O3Si/c1-10-13(11-2,12-3)7-6-9-5-4-8/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKERZHIGFTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCNCCN)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227941 | |
| Record name | N-(2-(Trimethoxysilyl)ethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-00-8 | |
| Record name | N1-[2-(Trimethoxysilyl)ethyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(Trimethoxysilyl)ethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Trimethoxysilyl)ethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(trimethoxysilyl)ethyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(TRIMETHOXYSILYL)ETHYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT49TNR3P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one](/img/structure/B1595892.png)









